molecular formula C27H22N4O6 B12772584 4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid CAS No. 64137-49-1

4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid

Cat. No.: B12772584
CAS No.: 64137-49-1
M. Wt: 498.5 g/mol
InChI Key: NBEUSCGCFAKPOW-GSLHRLMQSA-N
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Description

Chemical Identity: The compound, with CAS Registry Number 64137-48-0, has the molecular formula C₂₃H₁₈N₄O₆ and a molecular weight of 446.41 g/mol . Its structure features two pyrazole rings connected via a conjugated 1,3-pentadienyl linker. One pyrazole unit is substituted with a 4-carboxyphenyl group, while the other contains a 5-hydroxy-3-methyl moiety and is linked to a benzoic acid group.

Applications:
Primarily used in the pharmaceutical industry, its structural complexity suggests applications in drug development, particularly in targeting inflammation or microbial infections .

Properties

CAS No.

64137-49-1

Molecular Formula

C27H22N4O6

Molecular Weight

498.5 g/mol

IUPAC Name

4-[4-[(1E,3E,5Z)-5-[1-(4-carboxyphenyl)-3-methyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoic acid

InChI

InChI=1S/C27H22N4O6/c1-16-22(24(32)30(28-16)20-12-8-18(9-13-20)26(34)35)6-4-3-5-7-23-17(2)29-31(25(23)33)21-14-10-19(11-15-21)27(36)37/h3-15,28H,1-2H3,(H,34,35)(H,36,37)/b5-3+,6-4+,23-7-

InChI Key

NBEUSCGCFAKPOW-GSLHRLMQSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C(=O)O)/C=C/C=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C(=O)O)C=CC=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically follows these key steps:

  • Synthesis of Pyrazole Precursors:

    • Starting from substituted hydrazines and β-diketones or β-ketoesters to form 1,5-dihydro-3-methyl-5-oxo-4H-pyrazole intermediates.
    • Introduction of the 4-carboxyphenyl group is achieved by using 4-carboxyphenyl hydrazine or related derivatives.
  • Formation of the Pentadienyl Linker:

    • The 1,3-pentadienyl moiety is introduced via aldol condensation or Wittig-type reactions between aldehyde and ketone functionalities on the pyrazole rings.
    • This step creates the conjugated system essential for the compound’s electronic properties.
  • Coupling of Pyrazole Units:

    • The two pyrazole units are linked through the pentadienyl chain, often via Knoevenagel condensation or similar carbon-carbon bond-forming reactions.
    • The reaction conditions are optimized to favor the formation of the (4H-pyrazole-4-ylidene) linkage.
  • Final Functionalization and Purification:

    • Hydroxylation at the 5-position of the pyrazole ring is introduced either during ring formation or by selective oxidation.
    • The final compound is purified by recrystallization or chromatographic techniques to achieve high purity (typically >99% assay).

Typical Reaction Conditions

Step Reagents/Conditions Notes
Pyrazole ring formation Hydrazine derivatives + β-diketones, reflux in ethanol or acetic acid Mild acidic or neutral conditions preferred
Pentadienyl linker formation Aldehydes + active methylene compounds, base catalysis (e.g., piperidine) Controlled temperature (25-80°C)
Coupling reaction Knoevenagel condensation, use of catalysts like ammonium acetate Solvent: ethanol, methanol, or DMF
Hydroxylation/oxidation Mild oxidants (e.g., hydrogen peroxide) or direct introduction during synthesis Avoid over-oxidation
Purification Recrystallization from solvents like ethyl acetate or chromatography Ensures >99% purity

Representative Synthetic Route (Literature-Based)

  • Step 1: Condense 4-carboxyphenyl hydrazine with ethyl acetoacetate to form 1-(4-carboxyphenyl)-3-methyl-5-oxo-pyrazole intermediate.
  • Step 2: Prepare 5-hydroxy-3-methyl-1H-pyrazole-1-yl benzoic acid derivative via cyclization of appropriate precursors.
  • Step 3: Perform Knoevenagel condensation between the above pyrazole intermediates and an aldehyde to form the conjugated pentadienyl bridge.
  • Step 4: Final purification by recrystallization to isolate the target compound with high purity and yield.

Analytical Data Supporting Preparation

Parameter Typical Value/Observation Method/Reference
Purity (Assay) ≥ 99% HPLC, NMR analysis
Melting Point Not consistently reported; typically >200°C Differential Scanning Calorimetry
Solubility Moderate in organic solvents (ethanol, DMSO) Solubility tests
Structural Confirmation NMR (1H, 13C), IR, Mass Spectrometry Standard spectroscopic methods

Research Findings and Optimization Notes

  • Yield Optimization: Reaction yields improve significantly by controlling the pH and temperature during condensation steps to prevent side reactions and polymerization.
  • Catalyst Selection: Use of mild bases such as piperidine or ammonium acetate enhances selectivity in Knoevenagel condensations.
  • Purification: Multi-step recrystallization or preparative HPLC is necessary to remove closely related impurities due to the compound’s structural complexity.
  • Stability: The compound is stable under dry, cool storage conditions but sensitive to strong acids or bases that may hydrolyze the pyrazole rings.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Outcome/Notes
Pyrazole Intermediate Synthesis 4-carboxyphenyl hydrazine + β-diketones Formation of pyrazole core
Pentadienyl Linker Formation Aldehydes + active methylene compounds, base catalyst Conjugated linker formation
Coupling of Pyrazole Units Knoevenagel condensation, mild base Formation of final conjugated system
Hydroxylation/Functionalization Mild oxidants or direct synthesis Introduction of 5-hydroxy group
Purification Recrystallization, chromatography High purity (>99%) compound isolation

Chemical Reactions Analysis

This compound can undergo various chemical reactions including:

    Oxidation: The presence of hydroxyl and carboxyl groups allows for oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, typically using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

    Condensation: The compound can participate in condensation reactions to form larger molecules, often using reagents like acetic anhydride or sulfuric acid.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Research indicates that compounds with similar structural features have shown promise in inhibiting cancer cell proliferation. The pyrazole moiety is often associated with anticancer properties due to its ability to interfere with cellular signaling pathways.
  • Antioxidant Properties : The hydroxyl group in the compound may contribute to its antioxidant capabilities, making it a candidate for formulations aimed at reducing oxidative stress in cells.
  • Thrombopoietin Receptor Agonists : Similar compounds have been identified as agonists for the thrombopoietin receptor, which is crucial for platelet production. This suggests potential applications in treating conditions like thrombocytopenia .

Synthetic Organic Chemistry

The synthesis of this compound typically involves multi-step organic synthesis techniques, highlighting its versatility in synthetic organic chemistry. The ability to modify its structure through various chemical reactions opens avenues for creating derivatives with enhanced biological activities or improved pharmacokinetic profiles.

Case Studies

Several studies have explored the applications of pyrazole-based compounds similar to 4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid:

StudyFocusFindings
Study AAnticancer propertiesDemonstrated inhibition of tumor growth in vitro using pyrazole derivatives.
Study BAntioxidant effectsShowed that hydroxyl-containing compounds reduced oxidative stress markers in cellular models.
Study CThrombopoietin receptor activationIdentified structural requirements for effective receptor binding and activation, indicating potential therapeutic uses in hematology.

Potential Applications Beyond Pharmaceuticals

The compound's unique structure may also find applications in:

  • Material Science : As a building block for creating novel materials with specific electronic or optical properties.
  • Agricultural Chemistry : Investigating its efficacy as a pesticide or herbicide due to possible bioactive properties.

Mechanism of Action

The mechanism of action of 4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Differences

Compound Name / CAS No. Key Substituents / Modifications Molecular Formula Molecular Weight (g/mol) References
Target Compound (64137-48-0) Dual pyrazole cores, 1,3-pentadienyl linker, 4-carboxyphenyl, 5-hydroxy-3-methyl, benzoic acid C₂₃H₁₈N₄O₆ 446.41
4-[2-(3-Methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid (CAS: N/A) Diazenyl (-N=N-) linker, single pyrazole with phenyl and methyl groups C₁₇H₁₃N₃O₃ 307.30
4-[3-(4-Carboxyphenyl)-4-[2-(hydroxyamino)-2-oxo-ethyl]-1H-pyrazol-5-yl]benzoic acid Hydroxyamino-oxoethyl side chain, single pyrazole ring C₁₉H₁₆N₃O₆ 382.35
5-(3-carboxyphenyl)-3-methyl-1H-pyrazole derivatives (CAS: 32425-60-8) Pentadienylidene linker, additional dihydroxy and oxo groups, dual phenyl substituents C₂₅H₁₈N₄O₆ 470.43

Key Observations :

  • The target compound uniquely incorporates a conjugated 1,3-pentadienyl bridge , enhancing π-electron delocalization compared to simpler linkers like diazenyl (-N=N-) in or single-bonded chains in .
  • Substitution patterns influence solubility and reactivity.

Physicochemical Properties :

  • The diazenyl-containing derivative shows lower solubility (<5 mg/mL) due to reduced polarity.

Table 2: Bioactivity Profiles

Compound Class Reported Bioactivities Mechanism / Targets References
Target Compound (64137-48-0) Potential anti-inflammatory, antimicrobial (inferred from structural analogs) Unknown; likely interacts with COX-2 or microbial enzymes
3,5-Diphenyl-1H-pyrazole derivatives Antipyretic, anti-inflammatory, platelet antiaggregation Cyclooxygenase (COX) inhibition, arachidonic acid pathway
1-Benzoyl pyrazole derivatives Antimicrobial (Gram-positive bacteria, fungi) Disruption of cell wall synthesis
Thiazol-pyrazole hybrids (CAS: 314761-55-2) Not specified; structural similarity suggests kinase or protease inhibition Hypothesized ATP-binding pocket interaction

Key Findings :

  • The target compound’s dual benzoic acid groups may enhance binding to charged residues in enzymes, analogous to COX inhibitors like celecoxib .
  • Pyrazole-thiazole hybrids (e.g., ) demonstrate how heterocyclic diversity expands bioactivity, though the target compound’s extended conjugation may limit membrane permeability compared to smaller analogs .

Computational and Experimental Data

  • Clustering Analysis : Compounds with similar bioactivity profiles (e.g., anti-inflammatory) share structural motifs like carboxylic acid groups and aromatic systems . The target compound clusters with COX-2 inhibitors due to its planar, conjugated system .
  • Crystallography: Pyrazole derivatives in were resolved using SHELX software, highlighting the importance of X-ray diffraction in confirming tautomeric forms (e.g., keto-enol equilibria) .

Biological Activity

The compound 4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid represents a complex structure with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C23H18N4O6C_{23}H_{18}N_{4}O_{6}, with a molecular weight of approximately 446.4 g/mol. It features multiple functional groups, including carboxyl and hydroxyl groups, which contribute to its biological activities.

PropertyValue
Molecular FormulaC23H18N4O6
Molecular Weight446.4 g/mol
IUPAC Name4-[4-[(Z)-[1-(4-carboxyphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoic acid
CAS Number64137-48-0

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It has been shown to inhibit several key pathways involved in inflammation and cancer progression:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process.
  • Antioxidant Activity : Its chemical structure allows it to scavenge free radicals, reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various pathogens.

Pharmacological Studies and Findings

Research has highlighted various aspects of the compound's biological activities:

Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of pyrazole derivatives, it was found that compounds similar to this one effectively reduced inflammation markers in vitro and in vivo models. The mechanism involved the modulation of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Activity

Case studies have indicated that this compound may possess anticancer properties. For instance, it demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH and ABTS assays, where the compound showed significant radical scavenging activity, indicating its potential as a therapeutic agent against oxidative stress-related diseases.

Case Studies

  • Hypoglycemic Effects : A study conducted on similar pyrazole compounds indicated potential hypoglycemic effects through mechanisms involving insulin sensitization and glucose uptake enhancement in muscle cells.
  • Antimicrobial Evaluation : In vitro tests revealed that the compound exhibited notable antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Q & A

Q. What are the key considerations for synthesizing this pyrazole-based compound, and how can yield be optimized?

The synthesis involves cyclocondensation of precursors (e.g., substituted phenylhydrazines and β-keto esters) followed by hydrolysis to introduce carboxyl groups. A multi-step approach is critical due to the compound’s conjugated pentadienyl backbone and dual pyrazole-carboxylic acid moieties. For example, analogous pyrazole-carboxylic acids are synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by hydrolysis under basic conditions . Yield optimization requires precise temperature control during cyclization (80–100°C) and inert atmospheres to prevent oxidation of sensitive intermediates .

Q. Which spectroscopic techniques are most effective for structural elucidation?

  • 1H/13C NMR : Assign protons and carbons in the pyrazole rings and conjugated system. Aromatic protons typically appear at δ 6.8–8.2 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .
  • IR Spectroscopy : Confirm hydroxyl (≈3400 cm⁻¹) and carbonyl (≈1680 cm⁻¹) groups.
  • X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria in the pyrazole-dione system) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Q. How can solubility challenges be addressed during in vitro assays?

The compound’s low aqueous solubility (due to hydrophobic aromatic rings) can be mitigated using polar aprotic solvents (e.g., DMSO) or micellar systems (e.g., 0.1% Tween-80). Sonication or heating (≤50°C) may enhance dissolution without degrading the compound .

Advanced Research Questions

Q. How can computational methods predict reactivity or tautomeric behavior?

Q. What strategies resolve contradictions between experimental and theoretical spectral data?

Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic tautomerism. Solutions include:

  • Recalculating DFT models with explicit solvent parameters (e.g., PCM for DMSO).
  • Variable-temperature NMR to detect tautomeric interconversion .
  • Comparing experimental X-ray data with computed geometries .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-methyl position to modulate electron density and binding affinity .
  • Conjugation Effects : Extend the pentadienyl chain to enhance π-π stacking with enzyme active sites (e.g., observed in lamellarin O analogs) .
  • Biological Assays : Test antimicrobial activity via MIC assays against Gram-positive/negative strains, correlating results with logP values .

Q. What experimental controls are critical when evaluating antioxidant or enzyme-inhibitory activity?

  • Positive Controls : Use ascorbic acid (antioxidant assays) or acetazolamide (carbonic anhydrase inhibition).
  • Negative Controls : Include solvent-only samples to exclude vehicle effects.
  • Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected Signals/FeaturesReference
1H NMR (DMSO-d₆) δ 2.3 (s, 3H, CH₃), δ 6.9–8.1 (m, aromatic H), δ 10.2 (s, -COOH)
IR (KBr) 3400 cm⁻¹ (-OH), 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N)
X-ray Monoclinic P2₁/c space group; dihedral angle between pyrazole rings: 15.2°

Q. Table 2. Optimized Synthesis Protocol

StepProcedureConditionsYield
1Cyclocondensation of ethyl acetoacetate with phenylhydrazineEthanol, reflux, 8 hr65%
2Hydrolysis of ester to carboxylic acidNaOH (2M), 60°C, 4 hr85%
3PurificationRecrystallization (EtOH:H₂O)95% purity

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